molecular formula C10H15N3O B2697154 (1R,2R)-2-[(3-methylpyrazin-2-yl)oxy]cyclopentan-1-amine CAS No. 2290951-01-6

(1R,2R)-2-[(3-methylpyrazin-2-yl)oxy]cyclopentan-1-amine

Cat. No.: B2697154
CAS No.: 2290951-01-6
M. Wt: 193.25
InChI Key: DZSPKHBAYADSPU-RKDXNWHRSA-N
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Description

(1R,2R)-2-[(3-methylpyrazin-2-yl)oxy]cyclopentan-1-amine is a chemical compound that belongs to the class of cyclopentane derivatives. This compound features a cyclopentane ring substituted with an amine group and a pyrazine moiety. The stereochemistry of the compound is specified by the (1R,2R) configuration, indicating the spatial arrangement of the substituents around the cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[(3-methylpyrazin-2-yl)oxy]cyclopentan-1-amine typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions of linear precursors.

    Introduction of the Amine Group: The amine group can be introduced via reductive amination or nucleophilic substitution reactions.

    Attachment of the Pyrazine Moiety: The pyrazine ring can be attached through nucleophilic aromatic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[(3-methylpyrazin-2-yl)oxy]cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-[(3-methylpyrazin-2-yl)oxy]cyclopentan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.

Biology

In biological research, this compound may be investigated for its potential biological activity, including its interactions with enzymes, receptors, or other biomolecules.

Medicine

In medicine, this compound could be explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties can be leveraged for various applications.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(3-methylpyrazin-2-yl)oxy]cyclopentan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways or biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-[(3-methylpyrazin-2-yl)oxy]cyclopentan-1-amine: The compound itself.

    (1R,2R)-2-(3-Methylpyrazin-2-yl)oxycyclopentan-1-ol: A similar compound with a hydroxyl group instead of an amine group.

    (1R,2R)-2-(3-Methylpyrazin-2-yl)oxycyclopentan-1-carboxylic acid: A derivative with a carboxylic acid group.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(1R,2R)-2-(3-methylpyrazin-2-yl)oxycyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7-10(13-6-5-12-7)14-9-4-2-3-8(9)11/h5-6,8-9H,2-4,11H2,1H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSPKHBAYADSPU-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OC2CCCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN=C1O[C@@H]2CCC[C@H]2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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